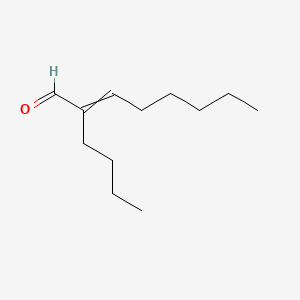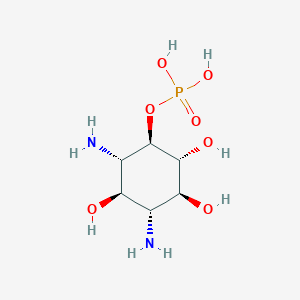
Pinadoline
Übersicht
Beschreibung
Pinadolin ist ein kompetitiver Prostaglandin-E2-Antagonist und ein Analgetikum. Es hat in Tiermodellen, wie z. B. dem Ratten-Writhing-Test und dem Formalin-Test, eine signifikante antinozizeptive Aktivität gezeigt. In diesen Tests erwies sich Pinadolin als potenter als Inhibitoren der Prostaglandinsynthese, aber weniger potent als Opiatanalgetika .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Pinadolin umfasst mehrere Schritte, die typischerweise mit der Herstellung von Schlüsselzwischenprodukten beginnen. Der genaue Syntheseweg und die Reaktionsbedingungen können variieren, aber übliche Methoden umfassen die Verwendung von chlorierten aromatischen Verbindungen und Aminen unter kontrollierten Bedingungen, um das gewünschte Produkt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Pinadolin kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst oft die Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um die Konsistenz des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Pinadolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pinadolin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können Pinadolin in reduzierte Formen umwandeln, die unterschiedliche pharmakologische Eigenschaften haben können.
Substitution: Pinadolin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Reagenzien, einschließlich Halogene und Nukleophile, können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Aminderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Pinadolin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung verwendet, um Reaktionsmechanismen zu untersuchen und neue synthetische Methoden zu entwickeln.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Schmerztherapie und Entzündung.
Industrie: Bei der Entwicklung neuer Pharmazeutika und chemischer Produkte eingesetzt.
Wirkmechanismus
Pinadolin übt seine Wirkung aus, indem es kompetitiv Prostaglandin-E2-Rezeptoren antagonisiert. Diese Hemmung reduziert die Produktion von Prostaglandinen, die an Schmerz- und Entzündungspfaden beteiligt sind. Durch die Blockierung dieser Rezeptoren kann Pinadolin Schmerzen und Entzündungen bei verschiedenen Erkrankungen effektiv reduzieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pinadoline involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route and reaction conditions can vary, but common methods include the use of chlorinated aromatic compounds and amines under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pinadoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different pharmacological properties.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Pinadoline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in pain management and inflammation.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
Pinadoline exerts its effects by competitively antagonizing prostaglandin E2 receptors. This inhibition reduces the production of prostaglandins, which are involved in pain and inflammation pathways. By blocking these receptors, this compound can effectively reduce pain and inflammation in various conditions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indomethacin: Ein weiterer Prostaglandin-Antagonist mit entzündungshemmenden Eigenschaften.
Ibuprofen: Ein nichtsteroidales Antirheumatikum, das ebenfalls die Prostaglandinsynthese hemmt.
Naproxen: Ähnlich wie Ibuprofen wird es zur Reduktion von Schmerzen und Entzündungen eingesetzt.
Einzigartigkeit von Pinadolin
Pinadolin ist einzigartig in seiner spezifischen antagonistischen Wirkung auf Prostaglandin-E2-Rezeptoren, was es von anderen Verbindungen unterscheidet, die möglicherweise einen breiteren oder anderen Wirkmechanismus haben. Diese Spezifität kann Pinadolin zu einem wertvollen Werkzeug in Forschung und therapeutischen Anwendungen machen, bei denen eine gezielte Hemmung von Prostaglandin-E2 gewünscht ist.
Eigenschaften
CAS-Nummer |
38955-22-5 |
|---|---|
Molekularformel |
C19H19Cl2N3O3 |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
3-chloro-N'-(5-chloropentanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide |
InChI |
InChI=1S/C19H19Cl2N3O3/c20-10-4-3-7-18(25)22-23-19(26)24-12-13-5-1-2-6-16(13)27-17-9-8-14(21)11-15(17)24/h1-2,5-6,8-9,11H,3-4,7,10,12H2,(H,22,25)(H,23,26) |
InChI-Schlüssel |
OUNSOXPSCMCFHX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCCCCl)C=C(C=C3)Cl |
Kanonische SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCCCCl)C=C(C=C3)Cl |
Key on ui other cas no. |
38955-22-5 |
Synonyme |
8-chlorodibenz(b,f)(1,4)oxazepine-10(11H)carboxylic acid 2-(5-chloro-1-oxopentyl)hydrazide pinadoline SC 25469 SC-25469 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)







